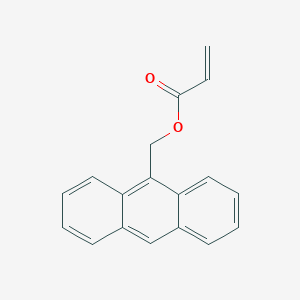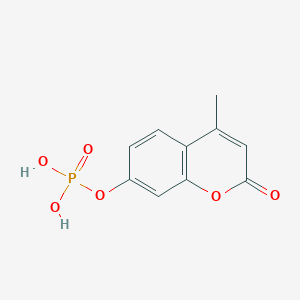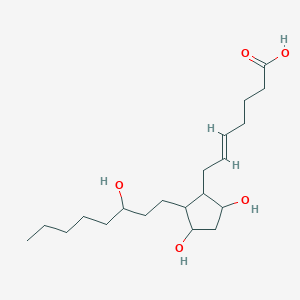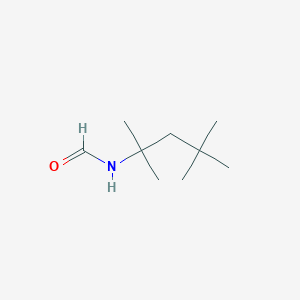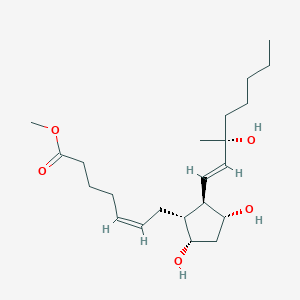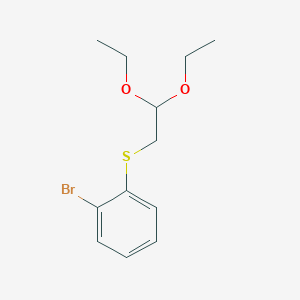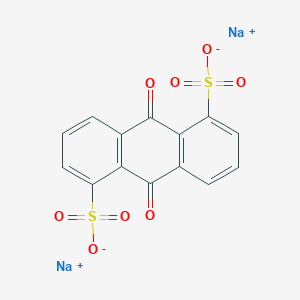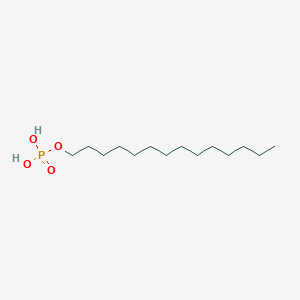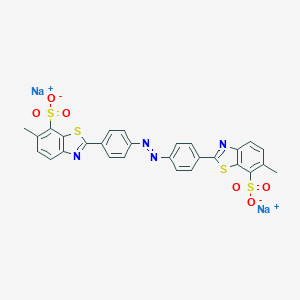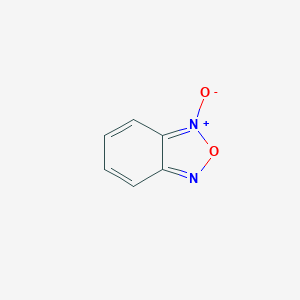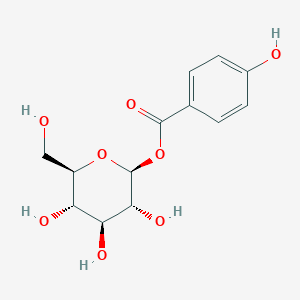
1-(4-Hydroxybenzoyl)glucose
Vue d'ensemble
Description
1-(4-Hydroxybenzoyl)glucose, also known as 1-O-(4-hydroxybenzoyl)-β-D-glucose, is a member of the class of compounds known as hexoses. It is a derivative of glucose where the hydroxyl group at the 4-position of the benzoyl ring is replaced by a glucose moiety. This compound is found in various plants and has been studied for its potential biological activities and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybenzoyl glucose can be achieved through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with glucose. This reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 4-hydroxybenzoyl glucose often involves biotechnological methods. For instance, engineered strains of Pseudomonas taiwanensis have been used to produce 4-hydroxybenzoate from glucose, xylose, or glycerol as sole carbon sources. The genes encoding the 4-hydroxybenzoate production pathway are integrated into the host genome, and the flux toward the central precursor tyrosine is enhanced by overexpressing key enzymes of the shikimate pathway .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Hydroxybenzoyl)glucose undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the glucose moiety can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-hydroxybenzoic acid, while reduction of the carbonyl group can produce 4-hydroxybenzyl alcohol.
Applications De Recherche Scientifique
1-(4-Hydroxybenzoyl)glucose has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various aromatic compounds and polymers.
Biology: Studies have shown its potential as an antioxidant and antimicrobial agent.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of preservatives, cosmetics, and high-performance fibers.
Mécanisme D'action
The mechanism of action of 4-hydroxybenzoyl glucose involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as amine oxidase and p-hydroxybenzoate hydroxylase, which are involved in metabolic pathways. Additionally, it can modulate the expression of genes related to oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: A precursor for the synthesis of 4-hydroxybenzoyl glucose, known for its use in the production of parabens and other preservatives.
4-Hydroxybenzyl alcohol: A reduction product of 4-hydroxybenzoyl glucose, used in the synthesis of various aromatic compounds.
4-Hydroxybenzaldehyde: Another related compound, used in the synthesis of pharmaceuticals and fragrances.
Uniqueness
1-(4-Hydroxybenzoyl)glucose is unique due to its glucose moiety, which imparts distinct solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications where water solubility and biocompatibility are important considerations .
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-1-3-7(15)4-2-6/h1-4,8-11,13-18H,5H2/t8-,9-,10+,11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTGDGASXRARSP-HMUNZLOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


